

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride

Cat. No.: B571646

[Get Quote](#)

An In-depth Technical Guide on **(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride**

This technical guide provides a comprehensive overview of **(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride**, a key intermediate in the synthesis of the antiplatelet drug Ticagrelor. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, experimental protocols for its synthesis and characterization, and its relevance in the mechanism of action of Ticagrelor.

Physicochemical Properties

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is a white to yellow powder. Its molecular and physical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₉ H ₁₀ ClF ₂ N ^[1] ^[2]
Molecular Weight	205.63 g/mol ^[1] ^[2] ^[3] ^[4]
CAS Number	1156491-10-9 ^[1] ^[3]
Alternate CAS Number	1402222-66-5 ^[2] ^[4] ^[5]
Appearance	White to yellow powder
Storage Temperature	-20°C ^[6]

Experimental Protocols

The following sections detail the synthesis and characterization of **(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride**.

Synthesis of **(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride**

A common method for the preparation of the hydrochloride salt involves the treatment of the free base, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, with hydrochloric acid.^[4]

Materials:

- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine
- Methanol (MeOH)
- 37% Hydrochloric Acid (HCl)
- Water

Procedure:

- Dissolve (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine in methanol.
- Add 37% hydrochloric acid to the solution.

- Stir the resulting reaction mixture at 25°C for 2 hours.
- Partially evaporate the methanol.
- Add water to the mixture, which will cause a white precipitate to form.
- Filter the white precipitate, wash it with water, and dry to obtain the final product.[4]

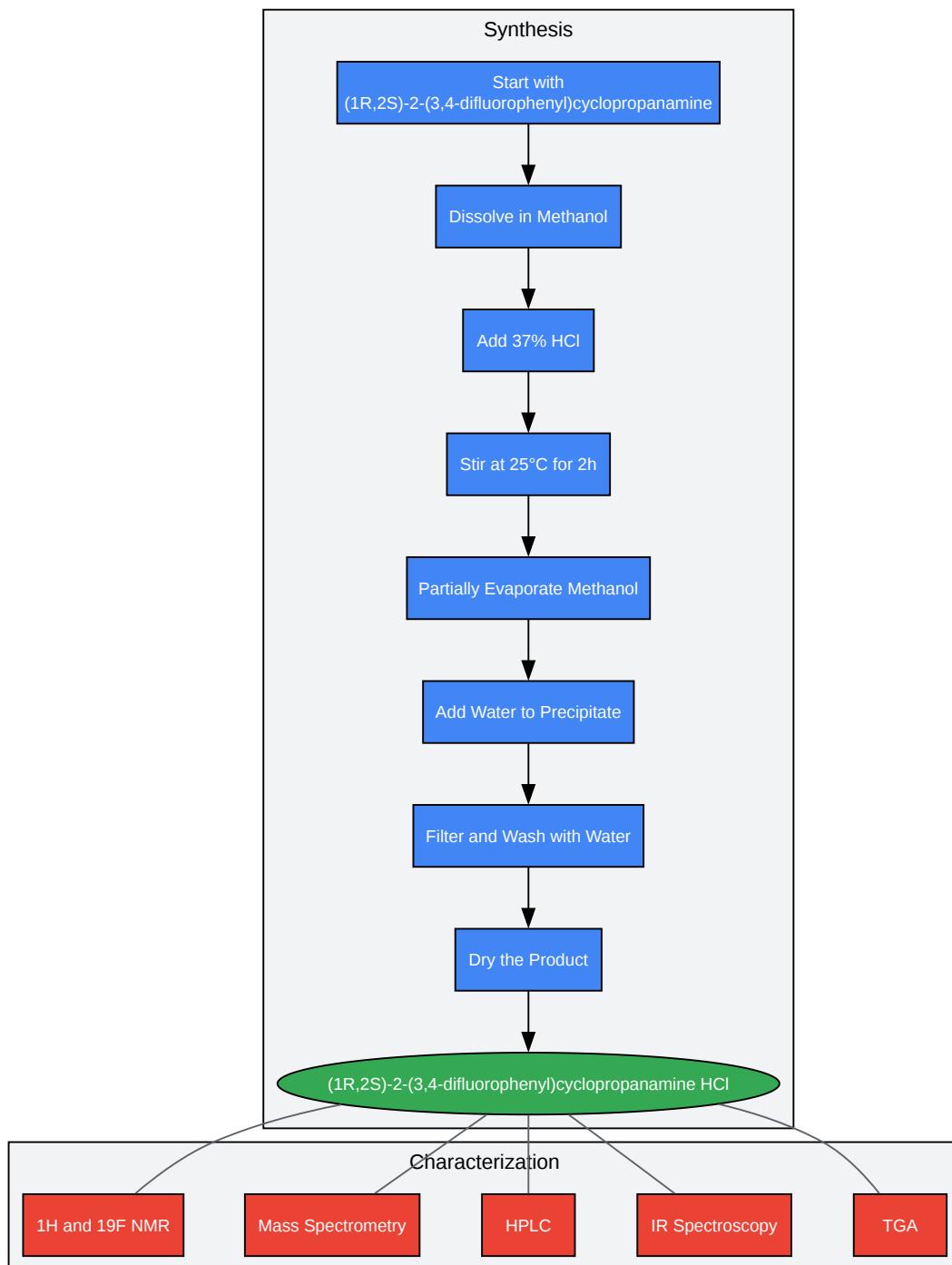
Characterization

The identity and purity of **(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride** can be confirmed using various analytical techniques. Commercial suppliers typically provide a certificate of analysis with data from methods such as ^1H -NMR, Mass Spectrometry, HPLC, IR, and TGA.[4][7]

^1H NMR Spectroscopy: The ^1H NMR spectrum in DMSO-d₆ shows characteristic peaks at:

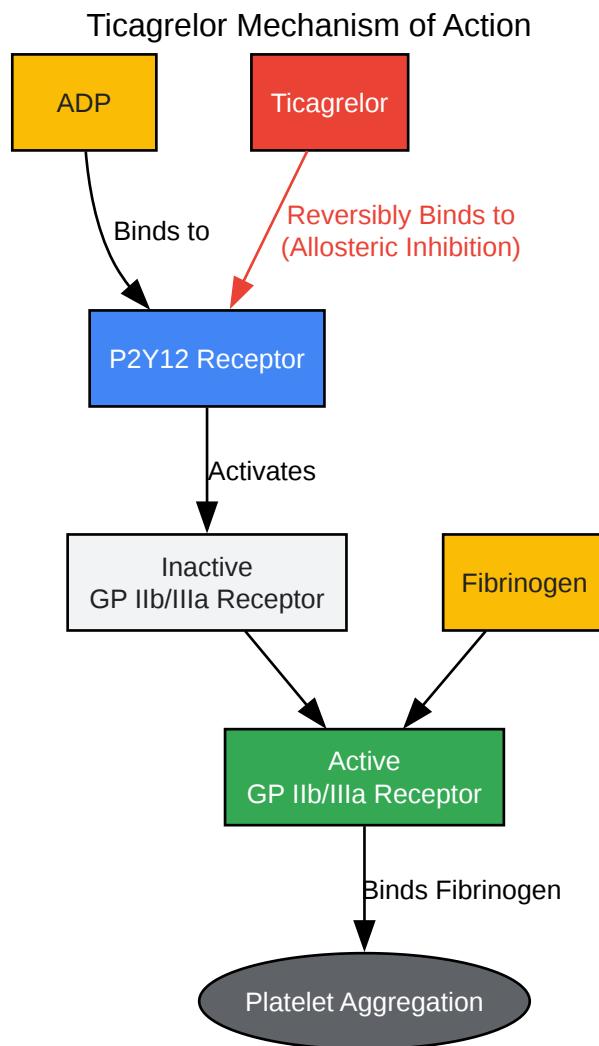
- 1.20 (m, 1H)
- 1.45 (m, 1H)
- 2.40 (m, 1H)
- 2.78 (m, 1H)
- 7.05 (m, 1H)
- 7.25 (m, 1H)
- 7.32 (m, 1H)
- 8.76 (br s, 3H)[4]

^{19}F NMR Spectroscopy: The ^{19}F NMR spectrum in DMSO-d₆ exhibits signals at:


- -138.9 (m, 1F)
- -142.1 (m, 1F)[4]

Role in Signaling Pathway

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a crucial building block for Ticagrelor, a P2Y12 receptor antagonist.^[8] Ticagrelor's mechanism of action involves the inhibition of platelet activation and aggregation, a key process in thrombosis. The signaling pathway is initiated by adenosine diphosphate (ADP) binding to the P2Y12 receptor on platelets. This binding event triggers a conformational change in the receptor, leading to the activation of the glycoprotein IIb/IIIa receptor, which in turn facilitates platelet aggregation by binding to fibrinogen.^[3] Ticagrelor reversibly binds to the P2Y12 receptor at a site distinct from the ADP binding site, preventing ADP-mediated receptor activation and subsequent downstream signaling.^{[3][9]}


Below is a diagram illustrating the experimental workflow for the synthesis and characterization of **(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride**.

Synthesis and Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of the target compound.

The following diagram illustrates the signaling pathway of Ticagrelor's mechanism of action.

[Click to download full resolution via product page](#)

Caption: Ticagrelor's inhibition of the P2Y12 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 3. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 4. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. ashpublications.org [ashpublications.org]
- 6. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride [lgcstandards.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. nbino.com [nbino.com]
- 9. Mechanism of Action (MOA) | BRILINTA | For HCPs [brilintahcp.com]
- To cite this document: BenchChem. [(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b571646#1r-2s-2-3-4-difluorophenyl-cyclopropanamine-hydrochloride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com